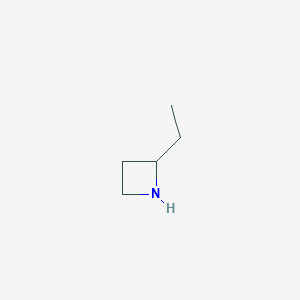
2-(2-Chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with a unique structure that includes a chloro and fluoro substituent on the phenyl ring. This compound is widely used in organic synthesis, particularly in cross-coupling reactions, due to its ability to form stable boronic esters and its utility in Suzuki-Miyaura cross-coupling reactions.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatization: The compound can be synthesized by reacting 2-chloro-4-fluorophenylboronic acid with a suitable reagent such as trimethyl borate under controlled conditions.
Grignard Reaction: Another method involves the reaction of 2-chloro-4-fluorophenyl magnesium bromide with trimethyl borate followed by hydrolysis.
Metal-Catalyzed Coupling: Metal catalysts like palladium or nickel can be used to facilitate the coupling of 2-chloro-4-fluorophenylboronic acid with appropriate reagents.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This reaction is a key application, where the compound is used to couple with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form the corresponding phenol derivative or reduction to form the corresponding boronic acid.
Substitution Reactions: It can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene or dimethylformamide (DMF).
Major Products Formed:
Biaryls: Resulting from Suzuki-Miyaura cross-coupling reactions.
Phenols: From oxidation reactions.
Boronic Acids: From reduction reactions.
Aplicaciones Científicas De Investigación
Chemistry: The compound is extensively used in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions. Biology: It is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Medicine: The compound is used in the development of drugs, especially in the synthesis of kinase inhibitors and other therapeutic agents. Industry: It finds applications in the production of materials, such as polymers and advanced materials with specific properties.
Mecanismo De Acción
The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a boronic ester intermediate, which then undergoes transmetalation with an aryl or vinyl halide in the presence of a palladium catalyst. This results in the formation of a new carbon-carbon bond.
Molecular Targets and Pathways Involved:
Palladium-Catalyzed Reactions: The palladium catalyst facilitates the transmetalation and reductive elimination steps.
Boronic Ester Formation: The formation of boronic esters is a key intermediate step in the reaction mechanism.
Comparación Con Compuestos Similares
2-Chloro-4-fluorophenylboronic Acid: Similar structure but lacks the tetramethyl-1,3,2-dioxaborolane moiety.
2-Chloro-4-fluorophenyl Magnesium Bromide: Used in Grignard reactions but not in cross-coupling reactions.
2-Chloro-4-fluorophenol: A phenol derivative without the boronic acid functionality.
Uniqueness: 2-(2-Chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in cross-coupling reactions, making it a valuable tool in organic synthesis.
This compound's versatility and utility in various fields underscore its importance in scientific research and industrial applications. Its ability to form stable intermediates and facilitate complex reactions makes it an invaluable asset in the chemist's toolkit.
Propiedades
IUPAC Name |
2-(2-chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClFO2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(15)7-10(9)14/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPGAWQGOLXMRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine](/img/structure/B7941164.png)
![(S)-7-Fluoro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine](/img/structure/B7941167.png)



![6Lambda6-thia-1-azaspiro[3.5]nonane-6,6-dione](/img/structure/B7941195.png)

![(2S)-2-azaniumyl-3-[3,5-bis(trifluoromethyl)phenyl]propanoate](/img/structure/B7941205.png)




